2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid

Description

Key Structural Features

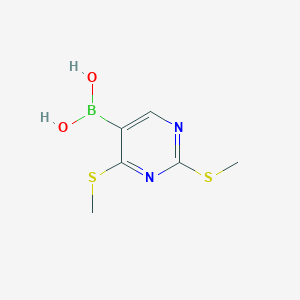

- Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

- Substituents :

- Methylsulfanyl groups (-SCH₃) at positions 2 and 4.

- Boronic acid group (-B(OH)₂) at position 5.

- Symmetry : The molecule exhibits C₂ symmetry due to identical substituents at positions 2 and 4.

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₆H₉BN₂O₂S₂ | |

| Molecular weight | 216.09 g/mol | |

| SMILES | CSC1=NC=C(B(O)O)C(SC)=N1 |

Electronic and Steric Effects of Substituents

Methylsulfanyl Groups

Boronic Acid Group

- Electronic effects :

- Steric effects :

| Substituent | Electronic Effect | Steric Impact |

|---|---|---|

| -SCH₃ | EDG (σ para = 0.00) | Minimal |

| -B(OH)₂ | EWG | Moderate |

Physicochemical Properties

Solubility and Stability

pKa and Acidity

- Boronic acid pKa : Typical values for arylboronic acids range from 8.68 (phenylboronic acid) to 9.25 (p-methoxyphenylboronic acid).

- Lewis acidity : Stabilized by polar-π interactions with aromatic rings, maintaining consistent acidity across substituent variations.

| Property | Value/Description | Source |

|---|---|---|

| pKa (boronic acid) | ~8.7–9.6 (similar analogs) | |

| Stability | Stable at -20°C; decomposes with strong acids/bases |

Spectroscopic Characterization

NMR and IR

Properties

IUPAC Name |

[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQUTBJJJUKYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1SC)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Preparation Method

Step 1: Synthesis of 5-Bromo-2,4-bis(methylsulfanyl)pyrimidine

- Starting material: 5-bromo-2,4-dichloropyrimidine

- Reagent: Sodium methylsulfide (sulfur sodium methylate)

- Conditions: Room temperature, mild reaction conditions

- Reaction: The chlorine atoms at the 2- and 4-positions are substituted by methylsulfanyl groups via nucleophilic aromatic substitution, yielding 5-bromo-2,4-bis(methylsulfanyl)pyrimidine.

- Advantages: This step proceeds with high selectivity and uses readily available reagents.

Step 2: Lithiation and Borylation

- Reagents: Butyllithium (n-BuLi), trimethyl borate (B(OMe)3)

- Conditions:

- Low temperature (-78 °C) under inert nitrogen atmosphere to avoid moisture and oxygen interference

- Initial lithiation of the bromopyrimidine at the 5-position by treatment with butyllithium

- Subsequent reaction with trimethyl borate to introduce the boronic acid moiety

- Gradual warming to room temperature over approximately 9 hours

- Workup: Acidification with dilute hydrochloric acid to pH 3-4, extraction with organic solvents, drying, and recrystallization

- Outcome: Formation of 2,4-bis(methylsulfanyl)pyrimidine-5-boronic acid with high purity and yield (~70-75%)

Representative Experimental Data (Adapted from Patent CN104496913A)

| Parameter | Details |

|---|---|

| Starting material | 5-bromo-2,4-bis(methylsulfanyl)pyrimidine (100 g, 0.4 mol) |

| Solvent | Tetrahydrofuran (THF), 1 L |

| Lithiation reagent | Butyllithium (168 mL, 0.44 mol, 2.6 N in hexanes) |

| Temperature during lithiation | -78 °C, 2 hours |

| Borylation reagent | Trimethyl borate (78.63 g, 0.42 mol) |

| Borylation temperature | -78 °C for 1 hour, then warming to room temperature over 9 hours |

| Acidification | 1 N HCl to pH 3-4 |

| Purification | Organic extraction, drying, hexane recrystallization |

| Yield | 63 g, 73% yield |

| Purity | >98% (GC) |

| Characterization | ^1H NMR (DMSO-d6/D2O): 2.21 ppm (3H), 2.26 ppm (3H), 8.21 ppm (1H) |

Alternative Functionalizations and Related Compounds

The lithiation intermediate generated by butyllithium treatment can also be reacted with other electrophiles to produce structurally related compounds such as:

- 2,4-bis(methylsulfanyl)pyrimidine-5-formaldehyde by reaction with N,N-dimethylformamide (DMF)

- 2,4-bis(methylsulfanyl)pyrimidine-5-formic acid by reaction with solid carbon dioxide (dry ice)

These reactions follow similar conditions with low temperature lithiation and subsequent electrophilic quenching, allowing versatile functionalization at the 5-position of the pyrimidine ring.

Advantages and Industrial Relevance

- The method uses commercially available and inexpensive starting materials.

- The reaction conditions are mild and environmentally friendly, with nitrogen atmosphere protecting sensitive intermediates.

- The process is scalable for industrial production due to straightforward workup and purification steps.

- High selectivity and yields reduce waste and improve cost-efficiency.

- The product is stable and pure, suitable for use in advanced organic synthesis, especially in pharmaceutical intermediate production.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 5-bromo-2,4-dichloropyrimidine + sodium methylsulfide, RT | 5-bromo-2,4-bis(methylsulfanyl)pyrimidine | High | Room temperature, selective substitution |

| 2 | Lithiation + borylation | Butyllithium (-78 °C), trimethyl borate, acid workup | This compound | 70-75 | Low temperature, inert atmosphere |

Additional Notes on Methodology

- The lithiation step requires strict moisture exclusion to prevent quenching of butyllithium.

- Acidification must be carefully controlled to avoid decomposition of boronic acid.

- Recrystallization from hexane or similar solvents enhances purity and crystallinity.

- The method allows for modification of the 5-position with other electrophiles, enabling synthesis of diverse derivatives.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl boronic acids. Key findings include:

-

Regioselectivity : Reactions preferentially occur at the C2 position of the pyrimidine ring, leaving the C4 methylsulfanyl group intact. This contrasts with typical reactivity patterns for pyrimidines .

-

Catalytic System : Copper(I) 3-methylsalicylate or copper(I) thiophene-2-carboxylate acts as a co-catalyst alongside palladium, enhancing reaction efficiency .

-

Products : 2-Aryl-4-(methylsulfanyl)pyrimidines are formed as major products (Table 1).

Table 1: Representative Suzuki–Miyaura Coupling Reactions

Stille Cross-Coupling Reactions

The compound also engages in Stille couplings with organostannanes under similar catalytic conditions:

-

Reagents : Tributylphenyltin or trimethylvinyltin.

-

Regiochemistry : Coupling occurs exclusively at C2, analogous to Suzuki reactions .

-

Applications : Used to synthesize 2-alkenyl- or 2-alkyl-substituted pyrimidines for pharmaceutical intermediates .

Nucleophilic Substitution Reactions

The boronic acid group enables further functionalization:

-

Oxidation : Treatment with hydrogen peroxide converts the boronic acid (–B(OH)₂) to a boronic ester (–B(OR)₂).

-

Reduction : Sodium borohydride reduces the boronic acid to a borane (–BH₂).

-

Electrophilic Substitution : Reacts with halogens (e.g., Br₂) to form 5-bromo-2,4-bis(methylsulfanyl)pyrimidine, a precursor for downstream couplings .

Table 2: Reactivity Comparison with Related Boronic Acids

Mechanistic Insights

The regioselectivity in cross-coupling reactions arises from:

-

Electronic Effects : Methylsulfanyl groups at C2 and C4 donate electron density via resonance, activating C5 for boronation but directing coupling to C2 due to steric hindrance .

-

Catalyst Modulation : Copper co-catalysts stabilize transient palladium intermediates, favoring C2 bond formation .

-

Boronic Acid Orientation : The planar boronic acid group facilitates transmetallation at the less hindered C2 site .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Notably, 2,4-bis(methylsulfanyl)pyrimidine derivatives have shown promise as potential anticancer agents by targeting specific kinases involved in tumor progression .

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by forming reversible covalent bonds with biological targets. This interaction is particularly relevant for enzymes containing diols, making it useful in drug design aimed at treating diseases like cancer and infections .

2. Synthetic Intermediates

- Building Blocks in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, including cross-coupling and substitution reactions .

- Material Science Applications : Due to its boronic acid functionality, it is utilized in creating advanced materials such as polymers and electronic components.

Case Study 1: Anticancer Research

A study explored the efficacy of 2,4-bis(methylsulfanyl)pyrimidine derivatives against several cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

| Compound | IC50 (µM) | Target Kinase |

|---|---|---|

| Compound A | 0.5 | PfGSK3 |

| Compound B | 0.8 | PfPK6 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 2,4-bis(methylsulfanyl)pyrimidine-5-boronic acid was tested against various enzymes involved in metabolic pathways. The compound exhibited potent inhibitory effects, suggesting its potential as a lead compound for developing enzyme inhibitors.

| Enzyme | Inhibition Percentage (%) | Concentration (µM) |

|---|---|---|

| Enzyme X | 75% | 1 |

| Enzyme Y | 60% | 1 |

Mechanism of Action

The mechanism of action of 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid in chemical reactions primarily involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The methylsulfanyl groups can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones, which can further react with other reagents .

Comparison with Similar Compounds

2-Methoxypyrimidine-5-boronic Acid

- Substituents : Methoxy (-OMe) groups at position 2 (vs. methylsulfanyl in the target compound).

- Electronic Impact: Methoxy groups are weaker electron donors compared to methylsulfanyl, leading to reduced activation of the pyrimidine ring for electrophilic substitution.

- Reactivity : Demonstrates moderate efficiency in Suzuki couplings, with yields dependent on steric hindrance from the methoxy group .

2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid

- Substituents : Bulky tert-butoxy (-OtBu) groups at positions 2 and 3.

- Steric Impact : High steric bulk limits accessibility of the boronic acid for cross-coupling, reducing reaction rates compared to the less hindered methylsulfanyl analogue .

- Applications : Primarily used in controlled functionalization where steric protection is required .

2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid

- Substituents : Benzyloxy (-OBn) groups.

- Stability : Benzyloxy groups offer reversible protection, enabling post-coupling deprotection for further modifications. However, this adds synthetic steps compared to methylsulfanyl groups, which are typically retained in final products .

Reactivity in Cross-Coupling Reactions

A comparative analysis of Suzuki-Miyaura coupling efficiency:

Regioselectivity and Functionalization

- Methylsulfanyl-Directed Lithiation : In this compound, the methylsulfanyl groups direct lithiation to the 5-position adjacent to the boronic acid, enabling sequential functionalization (e.g., iodination or cyanation) .

Biological Activity

Overview

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2 and 4 with methylsulfanyl groups and a boronic acid functional group at position 5. This configuration is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.

- Binding Interactions : Its boronic acid moiety allows for reversible covalent binding to diols in biomolecules, enhancing its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to this compound have shown broad-spectrum antibacterial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. Studies have indicated that compounds within this class can inhibit viral replication by targeting specific viral enzymes or host cell factors necessary for viral entry and replication .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted that similar pyrimidine derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .

Table 1: Biological Activity Summary of this compound

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Low doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to cytotoxicity and cellular damage. Careful dosage optimization is crucial in preclinical studies to balance efficacy and safety.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Comprehensive animal model studies to assess pharmacokinetics and long-term effects.

- Mechanistic Studies : Detailed investigations into the molecular interactions at play within specific biological systems.

- Formulation Development : Exploring various formulations for improved bioavailability and targeted delivery.

Q & A

Basic: What are the common synthetic routes for preparing 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid?

The synthesis typically involves sequential functionalization of the pyrimidine ring. A general approach includes:

- Step 1 : Introduction of methylsulfanyl groups via nucleophilic substitution. For example, reacting 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate under reflux in anhydrous THF .

- Step 2 : Boronation at the 5-position using a Miyaura borylation reaction. A Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 80–100°C is commonly employed .

- Characterization : Confirmation of structure via H/C NMR (to verify methylsulfanyl groups and boronic acid) and LC-MS (for purity >97%) .

Basic: How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or protic solvents .

- Handling : Use anhydrous reaction conditions (e.g., Schlenk lines) and gloveboxes. Pre-dry glassware at 120°C to eliminate residual water .

Advanced: What computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?

- ADF Program : The Amsterdam Density Functional (ADF) software analyzes electronic structure and reactivity. Key parameters include:

- COSMO Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction yields .

Advanced: How can discrepancies in catalytic efficiencies across studies be resolved?

Discrepancies often arise from:

- Reaction Conditions : Temperature (e.g., 80°C vs. 100°C) and catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂). Systematically vary parameters using a Design of Experiments (DoE) approach .

- Analytical Validation : Use LC-MS to confirm product identity and quantify side products like protodeboronation. Compare B NMR spectra to assess boronic acid integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- NMR : B NMR (δ ~30 ppm confirms boronic acid), H NMR (singlets for methylsulfanyl groups at δ 2.5–2.7 ppm) .

- X-ray Crystallography : Resolves steric effects of methylsulfanyl substituents and confirms boronic acid geometry .

Advanced: How do methylsulfanyl groups influence electronic properties and cross-coupling efficiency?

- Electron Donation : Methylsulfanyl groups are weakly electron-donating, increasing electron density at the 5-position. This enhances oxidative addition in Pd-catalyzed reactions but may reduce electrophilicity of the boronic acid .

- Steric Effects : DFT calculations (ADF) show that bulky substituents at 2- and 4-positions hinder Pd coordination. Use bulky ligands (e.g., SPhos) to mitigate this .

Basic: What are the key impurities to monitor during synthesis?

- Protodeboronation : Detect via LC-MS (loss of 24 Da from parent ion). Minimize by using degassed solvents and low temperatures .

- Disulfide Byproducts : Formed via oxidation of methylsulfanyl groups. Monitor via H NMR (disappearance of –SCH₃ signals) .

Advanced: How can solvent effects be optimized for this compound in aqueous Suzuki reactions?

- Mixed Solvent Systems : Use THF/H₂O (4:1) with NaHCO₃ as a base to enhance boronic acid solubility while minimizing hydrolysis .

- Surfactants : Add SDS (sodium dodecyl sulfate) to stabilize the boronic acid in aqueous phases and improve reaction rates .

Advanced: What strategies improve regioselectivity in derivatization reactions?

- Directed ortho-Metalation : Use directing groups (e.g., –Bpin) to functionalize specific positions. For example, lithiation at the 6-position of pyrimidine followed by quenching with electrophiles .

- Protection/Deprotection : Temporarily protect the boronic acid with diethanolamine to prevent unwanted side reactions during methylsulfanyl group modifications .

Basic: What safety precautions are essential when working with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.